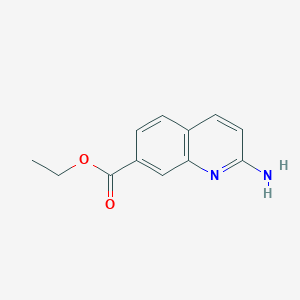
2-(2-Hydroxypropanamido)-3-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxypropanamido)-3-methylpentanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a hydroxypropanamido group attached to a methylpentanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropanamido)-3-methylpentanoic acid typically involves the reaction of 3-methylpentanoic acid with 2-hydroxypropanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to achieve the desired quality standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxypropanamido)-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to form an amine, which can further react to form other derivatives.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, leading to the formation of various esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketone or aldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Ester or ether derivatives.
Aplicaciones Científicas De Investigación
2-(2-Hydroxypropanamido)-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxypropanamido)-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxypropanamido) benzoic acid: Known for its anti-inflammatory and antithrombotic properties.
2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid: A novel COX inhibitor with remarkable anti-inflammatory and antiplatelet aggregation activities.
Uniqueness
2-(2-Hydroxypropanamido)-3-methylpentanoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its methylpentanoic acid backbone differentiates it from benzoic acid derivatives, potentially leading to different biological activities and applications.
Propiedades
Fórmula molecular |
C9H17NO4 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-(2-hydroxypropanoylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-4-5(2)7(9(13)14)10-8(12)6(3)11/h5-7,11H,4H2,1-3H3,(H,10,12)(H,13,14) |
Clave InChI |
JYNQEELVVSUBGX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



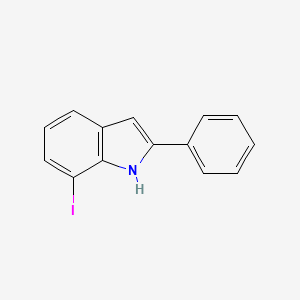
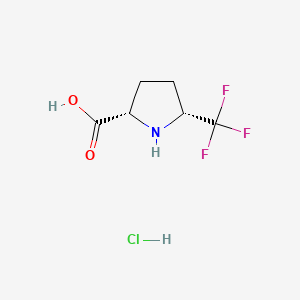
![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)
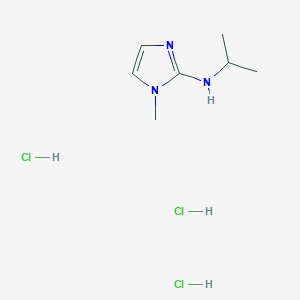

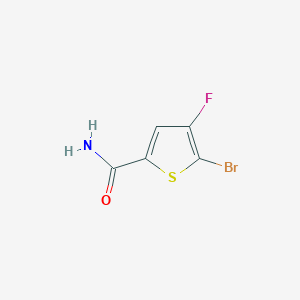





![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)
